1-fluoroethane-1-sulfonamide
Description
Historical Context and Evolution of Sulfonamide Chemistry
The journey of sulfonamide chemistry began in the early 20th century, not in medicine, but in the dye industry. nih.gov In 1932, a pivotal discovery was made by Gerhard Domagk at Bayer AG, who found that a red azo dye named Prontosil possessed remarkable antibacterial properties. nih.govgoogle.comnih.gov Subsequent research revealed that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). nih.gov This discovery marked the dawn of the antibiotic era, as sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents used to systemically treat bacterial infections, paving the way for the antibiotic revolution. google.comnih.gov
The initial success of sulfanilamide spurred the synthesis of thousands of derivatives, leading to compounds with improved efficacy and reduced toxicity. nih.gov Beyond their antibacterial prowess against infections like those caused by Streptococcus and Staphylococcus, the versatile sulfonamide functional group (R-SO₂NR'R'') became a critical scaffold in medicinal chemistry. nih.govnih.gov Researchers soon developed sulfonamide-based drugs for a wide array of conditions, including diuretics (e.g., chlorothiazide, furosemide), antidiabetic agents (e.g., tolbutamide), and anticonvulsants. nih.govnih.gov This evolution transformed sulfonamides from simple antibacterial agents into a vital class of compounds with diverse therapeutic applications, a status they retain in contemporary drug development. nih.govnih.gov
Significance of Fluorination in Organic and Medicinal Chemistry Research
Fluorine, the most electronegative element, possesses unique properties that make it a powerful tool in molecular design. acs.org Its small van der Waals radius allows it to often substitute for a hydrogen atom without significantly increasing the molecule's size. acs.org However, the potent electron-withdrawing nature of fluorine can profoundly alter a molecule's physicochemical properties, such as its acidity, basicity, and metabolic stability. acs.orgnih.gov
In medicinal chemistry, the introduction of fluorine into a drug candidate—a process known as fluorination—is a widely used strategy to enhance its therapeutic profile. Key benefits of fluorination include:
Improved Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This strength can block metabolically vulnerable sites in a molecule, preventing its breakdown by enzymes like cytochrome P450 and prolonging its therapeutic effect. nih.govnih.gov
Enhanced Binding Affinity: Fluorine can increase a molecule's binding affinity to its target protein through various non-covalent interactions. acs.org
Modulated Lipophilicity: Fluorination generally increases a compound's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and ability to permeate cell membranes. nih.gov
Altered Acidity/Basicity (pKa): The strong inductive effect of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing a drug's solubility and bioavailability. nih.gov
These advantages have led to the routine incorporation of fluorine into a vast number of pharmaceuticals, with fluorinated compounds representing a significant portion of modern medicines. nih.gov
Overview of Research Trajectories for Fluoroalkane Sulfonamide Compounds
The combination of the versatile sulfonamide scaffold with the unique properties of fluorine has given rise to the field of fluoroalkane sulfonamides, a class of compounds with significant research interest. Academic and industrial investigations into these molecules have explored a variety of applications, driven by the enhanced biological and physical properties imparted by the fluorine atom(s).
One major area of research is in the development of enzyme inhibitors. For instance, α-fluoro and α,α-difluoro-benzenemethanesulfonamides have been synthesized and investigated as potent inhibitors of carbonic anhydrases, a family of enzymes implicated in conditions like glaucoma. nih.govnih.gov The fluorine atom in these compounds enhances their acidity, which correlates with increased inhibitory activity. nih.gov
In the agrochemical sector, fluorinated sulfonamides have been developed as effective fungicides and nematocides, helping to protect crops and improve agricultural yields. nih.gov The metabolic stability and unique biological activity conferred by fluorination are key to their success in this field. nih.gov
Furthermore, the unique electrochemical properties of highly fluorinated sulfonamides have led to their investigation for advanced material applications. For example, certain fluorinated sulfonamides are being explored as electrolyte co-solvents in lithium-ion batteries, where they can help prevent the corrosion of aluminum components within the battery. google.com The synthesis of fluorinated sulfonamide derivatives for use in radiolabeling, particularly with the positron-emitting isotope ¹⁸F, is another active area of research, aiming to create new agents for PET imaging. nih.gov
Scope and Significance of Academic Investigations into 1-Fluoroethane-1-sulfonamide
However, the significance of investigating such a compound can be inferred from the broader research into α-fluorosulfonamides. The synthesis of molecules with a fluorine atom on the carbon adjacent to the sulfonyl group is a known strategy to create novel bioactive compounds. acs.orgnih.gov Research has demonstrated that this α-fluorination can significantly impact the molecule's acidity and its potential as an enzyme inhibitor. nih.gov
Therefore, academic investigations into this compound would likely focus on several key areas:
Novel Synthesis Methods: Developing efficient and stereoselective methods for its preparation.
Biological Screening: Evaluating its activity as an inhibitor for various enzymes, such as carbonic anhydrases, or as a potential antibacterial or antifungal agent.
Physicochemical Property Analysis: Characterizing its unique properties to understand how the α-fluoro group influences its stability, acidity, and intermolecular interactions.
While direct research is not widely published, this compound represents a fundamental structure within the promising class of α-fluorinated sulfonamides, making it a molecule of potential interest for future academic and industrial research.
Chemical and Physical Properties of this compound
Detailed experimental data for the physical and chemical properties of this compound are not extensively documented in publicly accessible literature. However, some basic properties can be identified from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 2763268-51-3 | sigmaaldrich.com |
| Molecular Formula | C₂H₆FNO₂S | sigmaaldrich.com |
| Molecular Weight | 127.14 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| InChI Key | ROPZSSDOSDTJPL-UHFFFAOYSA-N | sigmaaldrich.com |
| Melting Point | Data not publicly available | |
| Boiling Point | Data not publicly available | |
| Solubility | Data not publicly available | |
| Purity | ≥95% (as offered by some suppliers) | sigmaaldrich.com |
Synthesis of this compound
A general, multi-step synthesis could be envisioned as follows:
Protection of the Sulfonamide: The synthesis would likely begin with a commercially available ethanesulfonamide (B75362). To control the reactivity at the α-carbon, the sulfonamide's nitrogen atoms would first need to be protected. A group such as the dimethoxybenzyl (DMB) group has been shown to be effective for this purpose. acs.org
Formation of the α-Carbanion: The protected ethanesulfonamide would then be treated with a strong base (e.g., n-butyllithium) at low temperatures to deprotonate the α-carbon (the carbon adjacent to the sulfonyl group), forming a reactive carbanion. acs.orgnih.gov
Electrophilic Fluorination: This carbanion is then reacted with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSi). acs.orgnih.gov The NFSi delivers a fluorine atom to the carbanion, creating the C-F bond at the α-position and yielding the protected this compound.
Deprotection: The final step would involve the removal of the protecting groups from the nitrogen atoms, typically using a strong acid like trifluoroacetic acid (TFA), to yield the final product, this compound. acs.org
This method represents the first reported general procedure for the electrophilic fluorination of sulfonamides and is considered a useful technique for preparing new fluorinated sulfonamides that may possess valuable biological properties. acs.org
Research Findings and Potential Applications
While no specific research findings for this compound have been published, the broader class of fluoroalkane sulfonamides has been the subject of various studies, suggesting potential areas of investigation for this compound. The table below outlines research findings for related compounds, which could inform future studies on this compound.
| Research Area | Findings on Related Fluoroalkane Sulfonamides | Potential Relevance to this compound |
| Enzyme Inhibition | α-Fluoro and α,α-difluoro-benzenemethanesulfonamides show enhanced inhibitory activity against carbonic anhydrase, with activity correlating to increased acidity from fluorination. nih.govnih.gov | This compound could be investigated as a potential inhibitor of carbonic anhydrase or other enzymes where the acidity of the sulfonamide group is crucial for binding. |
| Agrochemicals | Various fluorinated sulfonamide derivatives have demonstrated potent fungicidal and nematocidal activity, making them valuable in crop protection. nih.gov | The compound could be screened for potential use as an active ingredient in new agrochemical formulations. |
| Electrolyte Materials | Highly fluorinated sulfonamides have been patented for use as co-solvents in lithium-ion battery electrolytes to suppress aluminum corrosion. google.com | While less fluorinated, this compound could be studied for its electrochemical properties and potential utility in battery technology. |
| Radiolabeling | Sulfonamide linkers are used to attach the ¹⁸F isotope to larger molecules for PET imaging applications. nih.gov | An ¹⁸F-labeled version of this compound could serve as a small, fundamental building block for the development of new PET radiotracers. |
These examples highlight the diverse potential of fluorinated sulfonamides. Academic and industrial research into this compound would likely explore these avenues to determine its specific utility and contribution to the field.
Properties
CAS No. |
2763268-51-3 |
|---|---|
Molecular Formula |
C2H6FNO2S |
Molecular Weight |
127.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Fluoroethane 1 Sulfonamide and Its Analogs
Classical and Modern Approaches to Sulfonamide Synthesis
The construction of the sulfonamide functional group is a cornerstone of organic synthesis, with a variety of methods developed over the years.
Reactions of Sulfonyl Halides with Amines
The most traditional and widely practiced method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govchemguide.co.uk This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct that is formed. chemguide.co.uk
For the synthesis of a simple alkylsulfonamide, such as ethanesulfonamide (B75362) (a non-fluorinated analog of the target compound), ethanesulfonyl chloride would be reacted with ammonia (B1221849). youtube.comchemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism, where the ammonia molecule attacks the electrophilic sulfur atom of the sulfonyl chloride. chemguide.co.uk
The general reaction is as follows:
CH₃CH₂SO₂Cl + 2 NH₃ → CH₃CH₂SO₂NH₂ + NH₄Cl
This method is robust and applicable to a wide range of amines and sulfonyl chlorides. However, the reactivity of the amine and the potential for side reactions, such as the formation of bis-sulfonated products with primary amines, need to be carefully managed. nih.gov
One-Pot Synthetic Protocols for Sulfonamide Formation
To improve efficiency and reduce the need for isolating reactive intermediates, one-pot synthetic protocols have been developed. A notable example is the synthesis of sulfonamides directly from thiols or disulfides. In this approach, the thiol or disulfide is oxidized in situ to form the corresponding sulfonyl chloride, which then reacts with an amine in the same reaction vessel. rsc.orgresearchgate.netresearchgate.net
For instance, a one-pot synthesis of N-alkyl sulfonamides can be achieved by treating a thiol with an oxidizing agent like trichloroisocyanuric acid (TCCA) in an aqueous medium to generate the sulfonyl chloride, which is then immediately reacted with the desired amine. rsc.org This method avoids the handling of often unstable sulfonyl chlorides.
Another one-pot approach involves the use of alcohols as starting materials. A facile method for the one-pot synthesis of N-alkyl sulfonamides from alcohols has been described using N-(p-toluenesulfonyl)imidazole (TsIm). In this protocol, various potassium sulfonylamide salts and alcohols, in the presence of TsIm and triethylamine (B128534) in refluxing DMF, furnish the corresponding N-alkyl sulfonamides in good yields.
| Starting Alcohol | Sulfonamide Salt | Product | Yield (%) |
| Benzyl alcohol | Potassium p-toluenesulfonamide | N-Benzyl-4-methylbenzenesulfonamide | 95 |
| 1-Butanol | Potassium methanesulfonamide | N-Butylmethanesulfonamide | 88 |
| Cyclohexanol | Potassium benzenesulfonamide | N-Cyclohexylbenzenesulfonamide | 85 |
This table presents representative yields for the one-pot synthesis of N-alkyl sulfonamides from alcohols and should be considered illustrative for analogous reactions.
Environmentally Benign Synthesis of Sulfonamides
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For sulfonamide synthesis, this has led to protocols that utilize water as a solvent and minimize the use of organic bases and hazardous reagents.
A facile and environmentally benign synthesis of sulfonamides has been reported to occur in water under dynamic pH control. nih.gov This method uses equimolar amounts of the amino compound and the arylsulfonyl chloride, with product isolation often requiring only simple filtration after acidification. nih.gov Another green approach involves the oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes in a catalytic system, which can also be considered for creating analogs. rsc.orgrsc.org Furthermore, catalyst-free methods for the sulfonylation of amines in aqueous media have been developed, offering excellent yields and simple work-up procedures. google.com
One-pot syntheses starting from thiols using reagents like trichloroisocyanuric acid in water also represent a green and efficient strategy. rsc.org These methods reduce the reliance on volatile organic solvents and often lead to cleaner reaction profiles.
Targeted Synthesis of 1-Fluoroethane-1-sulfonamide via Fluorinated Building Blocks
The direct synthesis of this compound presents unique challenges due to the presence of the fluorine atom at the α-position to the sulfonyl group. The strategy generally involves the use of pre-fluorinated building blocks or the introduction of fluorine at a late stage of the synthesis.
Utilization of Fluoroethane (B3028841) Derivatives as Precursors
A plausible synthetic route to this compound involves the preparation of a suitable 1-fluoroethane-1-sulfonyl halide precursor, followed by amination.
Proposed Synthesis of 1-Fluoroethane-1-sulfonyl Chloride:
A potential precursor is 1-chloroethanesulfonyl chloride. acs.org This compound could theoretically undergo nucleophilic fluorination to replace the α-chloro group with a fluorine atom. However, such reactions can be challenging and may require specific fluorinating agents and conditions to achieve selectivity.
Alternatively, the synthesis could start from a compound already containing the C-F bond. For example, if 1-fluoroethanethiol were available, it could be subjected to oxidative chlorination, similar to the one-pot methods described for non-fluorinated thiols, to yield 1-fluoroethanesulfonyl chloride. rsc.org
Amination of 1-Fluoroethanesulfonyl Chloride:
Once the 1-fluoroethanesulfonyl chloride is obtained, it can be reacted with ammonia to yield the target compound, this compound. This reaction would be analogous to the classical sulfonamide synthesis. chemguide.co.uk
CH₃CHFSO₂Cl + 2 NH₃ → CH₃CHFSO₂NH₂ + NH₄Cl
Late-Stage Fluorination:
An alternative and often more practical approach is the late-stage fluorination of a pre-formed sulfonamide. In this strategy, ethanesulfonamide or a protected derivative would be synthesized first. This would then be subjected to electrophilic fluorination.
For example, an N-protected ethanesulfonamide can be treated with a strong base to generate an α-carbanion, which is then quenched with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). This method has been successfully used for the synthesis of other α-fluorosulfonamides.
| Substrate | Fluorinating Agent | Product | Yield (%) |
| N-Benzyl-N-methylethanesulfonamide | NFSI | N-Benzyl-N-methyl-1-fluoroethanesulfonamide | (Not reported, by analogy) |
| N,N-Dibenzylethenesulfonamide | NFSI | N,N-Dibenzyl-1-fluoroethenesulfonamide | (Not reported, by analogy) |
This table illustrates the concept of electrophilic fluorination on similar substrates. The yields for the specific reaction to produce this compound derivatives would require experimental verification.
Stereoselective Synthetic Pathways to this compound Isomers
The fluorine atom in this compound is located at a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective synthetic pathways to access single enantiomers of such compounds is a significant challenge, particularly for simple, non-activated aliphatic systems.
Current methods for the asymmetric synthesis of α-fluorinated compounds often rely on the presence of other functional groups that can direct the stereochemical outcome. For instance, the use of chiral auxiliaries attached to the nitrogen of the sulfonamide could potentially control the direction of electrophilic fluorination of the α-carbon. Chiral oxazolidinones have been used as auxiliaries in the synthesis of α-chiral BCP analogues.
Another approach could involve the stereoselective reduction of a hypothetical precursor like 1-fluoro-1-alkenylsulfonamide. However, the synthesis of such a precursor and the control of the hydrogenation stereochemistry would present their own challenges.
The synthesis of chiral sulfinates and their conversion to α-C-chiral primary sulfonamides with retention of stereochemistry has been reported for more complex systems. This methodology involves the treatment of α-chiral sulfinates with hydroxylamine (B1172632) sulfonate. Adapting such a method to the synthesis of enantiomerically enriched this compound would require the stereoselective synthesis of the corresponding α-fluoro sulfinate precursor, which is not a trivial task.
While the direct asymmetric synthesis of this compound is not yet well-established, the principles of asymmetric catalysis and chiral auxiliary-mediated synthesis provide a conceptual framework for future research in this area.
Radiochemical Synthesis of Fluorine-18 (B77423) Labeled Fluoroethane-Sulfonamides for Positron Emission Tomography (PET) Tracer Research Methodology
The synthesis of fluorine-18 (¹⁸F) labeled compounds is a cornerstone of Positron Emission Tomography (PET), a critical nuclear medicine imaging technique. nih.gov The utility of ¹⁸F stems from its favorable physical characteristics, including a 109.8-minute half-life and low positron energy (0.635 MeV), which allows for high-resolution imaging. nih.gov The production of ¹⁸F is typically achieved in a cyclotron by irradiating ¹⁸O-enriched water with protons, yielding aqueous ¹⁸F-fluoride ions for nucleophilic substitution reactions. nih.gov
The general process for creating an ¹⁸F-labeled radiopharmaceutical involves several key stages:
Production: Cyclotron-based bombardment of an ¹⁸O target produces the ¹⁸F radionuclide. openmedscience.com
Purification: The produced ¹⁸F is separated and purified from the target material. openmedscience.com
Radiolabeling: The purified ¹⁸F is introduced into a precursor molecule through a chemical reaction. nih.gov
Automation: To ensure reproducibility, efficiency, and radiation safety, these synthesis steps are often performed using automated synthesis modules. openmedscience.com
For sulfonamide-based tracers, the common approach is nucleophilic substitution, where the ¹⁸F-fluoride displaces a leaving group on a precursor molecule. While specific literature on the radiosynthesis of [¹⁸F]this compound is not prominent, the methodology can be inferred from the synthesis of other ¹⁸F-labeled sulfonamide-containing radioligands. For instance, in the development of tracers for the cyclooxygenase-2 (COX-2) enzyme, researchers have successfully synthesized complex ¹⁸F-labeled sulfonamides. nih.govsemanticscholar.org
A significant challenge in this area is the difficulty associated with the radiofluorination of aliphatic compounds. mdpi.com One study attempting to synthesize an [¹⁸F]fluorosulfotetrazine found that direct, one-step radiofluorination of the precursor sultone yielded poor results, with radiochemical yields reaching only 7%. mdpi.com This highlights a common obstacle where aliphatic substrates are less reactive towards radiofluorination compared to their aromatic counterparts. To overcome this, multi-step strategies are often employed. For example, a propargylic sultone was first converted to a propargylic [¹⁸F]fluorosulfonate, which was then reacted further to produce the final product in a much higher decay-corrected yield of 29–35%. mdpi.com
The table below summarizes the radiosynthesis of representative ¹⁸F-labeled sulfonamide-containing compounds, illustrating typical yields and conditions.
| Radioligand | Precursor | Reaction Conditions | Decay-Corrected Yield | Molar Activity (GBq/µmol) | Total Time (min) | Ref |
| [¹⁸F]DHPI | Nitro-precursor | Automated synthesis | 16% | 45–106 | 110 | nih.gov |
| [¹⁸F]FDF | Stannyl-precursor | [¹⁹F]-Bu₄NF, m-CPBA, DMSO, 80 °C, 30 min | 7.4% | 578.8 Ci/mmol | 50 | nih.gov |
| [¹⁸F]Fluorosulfotetrazine | Tetrazinesultone | K¹⁸F/K₂₂₂/K₂CO₃ complex in ACN, DMF, or DMSO | 7% (one-step) | Not Reported | Not Reported | mdpi.com |
| [¹⁸F]Fluorosulfotetrazine | Propargylic sultone | Multi-step automated synthesis | 29–35% | Not Reported | 90-95 | mdpi.com |
Catalytic Systems in the Formation of Fluorinated Sulfonamides
The formation of sulfonamides from sulfonyl fluorides presents a synthetic challenge due to the high stability and correspondingly low reactivity of the sulfur-fluorine bond. acs.org Traditional methods often require harsh conditions such as high temperatures, strong bases, or a large excess of the amine reactant. acs.org To circumvent these issues, various catalytic systems have been developed to facilitate the synthesis under milder conditions.
Lewis Acid Catalysis One prominent strategy involves the activation of sulfonyl fluorides using Lewis acids. It is proposed that a Lewis acid can form an adduct with the sulfonyl oxygens or the fluorine atom, increasing the electrophilicity of the sulfur center and rendering it more susceptible to nucleophilic attack by an amine. acs.org A notable example is the use of calcium triflimide [Ca(NTf₂)₂] as a catalyst. This system has proven effective for coupling a wide array of sterically and electronically diverse alkyl- and arylsulfonyl fluorides with various amines to produce sulfonamides in good to excellent yields. acs.org The use of Ca(NTf₂)₂ represents the first general method applicable to a broad range of sulfonyl fluorides and amines under a single set of reaction conditions. acs.org
Transition Metal Catalysis Transition metal catalysis offers another powerful avenue for sulfonamide synthesis.
Copper-Catalyzed Systems: Copper catalysts have been employed in several strategies. One approach involves the copper-catalyzed fluorosulfurylation of aryl diazonium salts to generate sulfonyl fluorides, which can then be converted to sulfonamides. acs.org Another innovative one-pot method leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids first into sulfonyl chlorides and subsequently into sulfonamides upon reaction with an amine. nih.gov This strategy can also be adapted for the synthesis of sulfonyl fluorides. nih.gov
Palladium and Ruthenium-Catalyzed Systems: Palladium catalysts have been used for the cross-coupling reaction between aryl halides and methane (B114726) sulfonamide. ijarsct.co.in Additionally, Ruthenium complexes have been reported as effective catalysts for producing secondary sulfonamides by borrowing hydrogen from an alcohol, which then reacts with an amine to form an imine that is subsequently reduced. ekb.eg
The table below provides a comparative overview of different catalytic approaches for sulfonamide formation.
| Catalytic System | Catalyst Example | Substrates | Key Advantage | Ref |
| Lewis Acid | Calcium triflimide [Ca(NTf₂)₂] | Sulfonyl fluorides, Amines | Mild conditions, broad substrate scope for both alkyl and aryl derivatives. | acs.org |
| Copper Catalysis | CuCl₂(DMBP) | Aryl diazonium salts, SO₂ equivalent | Catalytic radical generation for sulfonyl fluoride (B91410) synthesis. | acs.org |
| Copper Catalysis (LMCT) | Copper catalyst | Aromatic carboxylic acids, Amines | Uses readily available starting materials; one-pot synthesis. | nih.gov |
| Palladium Catalysis | Palladium complex | Aryl halides, Methane sulfonamide | Effective for N-arylation of sulfonamides. | ijarsct.co.in |
| Ruthenium Catalysis | Ruthenium complex | Alcohols, Amines | "Borrowing hydrogen" strategy to form secondary sulfonamides. | ekb.eg |
Challenges and Innovations in the Synthesis of Aliphatic Fluorinated Sulfonamides
The synthesis of aliphatic sulfonamides, including fluorinated variants like this compound, faces distinct challenges while also benefiting from significant innovations.
Key Challenges:
Aliphatic Substitution: Direct functionalization of aliphatic chains can be difficult. For instance, the direct radiofluorination of aliphatic substrates is often inefficient, presenting a major hurdle in the synthesis of ¹⁸F-labeled aliphatic sulfonamides for PET imaging. mdpi.com
Availability of Starting Materials: While sulfonyl chlorides are common precursors, their instability can be problematic. ucl.ac.uk The synthesis of aliphatic sulfonyl fluorides themselves can be a multi-step and challenging process.
Recent Innovations: Significant progress has been made to address these challenges through the development of novel reagents and methodologies.
Rongalite as a Sulfonylating Agent: A highly efficient methodology has been developed using sodium hydroxymethylsulfinate, known as Rongalite, for the one-pot or telescoped synthesis of aliphatic sulfonamides and sulfonyl fluorides. nih.gov This method starts from readily available alkyl halides and utilizes inexpensive, shelf-stable reagents that are not sensitive to air or moisture. The protocol is conducted under mild conditions and is suitable for rapid parallel synthesis. nih.govresearchgate.net
Catalytic Activation: The development of catalytic systems, particularly the use of Lewis acids like calcium triflimide, represents a major innovation. acs.org By activating the sulfonyl fluoride, these catalysts enable the reaction to proceed under much milder conditions, overcoming the inherent low reactivity of the precursor and broadening the applicability of sulfonyl fluorides in synthesis. acs.org
Decarboxylative Halosulfonylation: A novel strategy has emerged that allows for the synthesis of sulfonamides from traditional amide coupling partners: carboxylic acids and amines. nih.gov This process uses a copper-catalyzed decarboxylative chlorosulfonylation of an aromatic acid, followed by a one-pot reaction with an amine. This method bypasses the need to pre-functionalize the starting materials and provides a direct route to the desired sulfonamide products. nih.gov
Oxidative N-functionalization: For the further derivatization of existing sulfonamides, an innovative, green method has been developed for the direct C–N bond formation between primary sulfonamides and aliphatic aldehydes. rsc.org This reaction uses a catalytic system of sodium iodide and sodium percarbonate to rapidly synthesize α-sulfonamido acetals with excellent functional group tolerance, showcasing a potential pathway for modifying sulfa drugs. rsc.org
These innovations are expanding the toolkit available to chemists, enabling more efficient, versatile, and sustainable routes to aliphatic fluorinated sulfonamides and their analogs.
Advanced Spectroscopic Characterization Techniques in 1 Fluoroethane 1 Sulfonamide Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure of 1-fluoroethane-1-sulfonamide (CH₃CHFSO₂NH₂) in solution. By analyzing the magnetic properties of its atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F, researchers can piece together a detailed picture of the compound's connectivity and stereochemistry.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methyl (CH₃), methine (CHF), and sulfonamide (NH₂) protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups. The methine proton (CHF), being directly attached to a highly electronegative fluorine atom and the electron-withdrawing sulfonamide group, is expected to be significantly deshielded and appear at a downfield chemical shift. The methyl protons will appear further upfield, and their signal will be split by the adjacent methine proton. The sulfonamide protons typically present as a broad singlet, though their chemical shift can be solvent-dependent.
A key feature of the spectrum will be the spin-spin coupling between the protons and the adjacent fluorine atom. The signal for the methine proton will be split into a doublet by the fluorine atom (¹JHF) and further into a quartet by the methyl protons (³JHH), resulting in a doublet of quartets. The methyl proton signal will appear as a doublet of doublets due to coupling with both the methine proton (³JHH) and the fluorine atom (³JHF).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| NH₂ | 5.0 - 7.0 | br s | - |
| CHF | 4.5 - 5.5 | dq | ¹JHF ≈ 45-55, ³JHH ≈ 7 |
| CH₃ | 1.5 - 2.0 | dd | ³JHH ≈ 7, ³JHF ≈ 20-25 |
Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.
The proton-decoupled ¹³C NMR spectrum of this compound will show two distinct signals for the two carbon atoms. The carbon atom directly bonded to the fluorine (CHF) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will appear at a significantly downfield chemical shift due to the electronegativity of both the fluorine and the sulfonyl group. The methyl carbon (CH₃) will appear at a more upfield position and will also show a smaller two-bond carbon-fluorine coupling (²JCF).
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹⁹F-coupled spectrum) | Predicted Coupling Constants (J, Hz) |
| CHF | 80 - 95 | d | ¹JCF ≈ 160-180 |
| CH₃ | 15 - 25 | d | ²JCF ≈ 20-30 |
Note: Predicted values are based on general ranges for fluoroalkanes and sulfonated compounds.
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom in this compound. Since there is only one fluorine atom, the spectrum will display a single resonance. The chemical shift of this fluorine atom is influenced by the surrounding alkyl and sulfonamide groups. The signal will be split into a doublet of quartets due to coupling with the adjacent methine proton (¹JFH) and the three methyl protons (³JFH).
Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CHF | -180 to -220 | dq | ¹JFH ≈ 45-55, ³JFH ≈ 20-25 |
Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on typical ranges for aliphatic fluorides. ucsb.edu
2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) would definitively confirm the ¹H-¹H coupling between the CHF and CH₃ protons. bas.bg HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be instrumental in unambiguously assigning the proton and carbon signals by correlating directly bonded and long-range coupled nuclei, respectively. bas.bg For instance, an HSQC spectrum would show a correlation peak between the CHF proton and its directly attached carbon, while an HMBC spectrum would reveal correlations between the methyl protons and the CHF carbon, and between the methine proton and the methyl carbon.
Solid-State NMR (SS-NMR): For studying the conformational properties of this compound in the solid state, SS-NMR would be the technique of choice. It can provide information about the molecular packing and the presence of different conformers in the crystal lattice. While specific studies on this molecule are lacking, research on other sulfonamides has utilized SS-NMR to investigate conformational states.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, serves as a rapid and effective method for identifying the functional groups present in this compound and providing a unique "molecular fingerprint."
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, S=O, S-N, and C-F bonds. The sulfonamide group will give rise to strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibrations of the primary sulfonamide are expected to appear as two bands in the 3400-3200 cm⁻¹ region. rsc.org The S-N stretching vibration is usually observed in the 950-900 cm⁻¹ range. rsc.org The C-F stretching vibration will likely produce a strong absorption band in the 1100-1000 cm⁻¹ region.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch | -NH₂ | 3400 - 3200 (two bands) |
| C-H Stretch | -CH₃, -CHF | 3000 - 2850 |
| S=O Asymmetric Stretch | -SO₂- | 1370 - 1330 |
| S=O Symmetric Stretch | -SO₂- | 1180 - 1160 |
| C-F Stretch | -CHF | 1100 - 1000 |
| S-N Stretch | -SO₂N- | 950 - 900 |
Note: These are general frequency ranges and the exact positions of the bands can be influenced by the molecular environment and physical state of the sample.
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its functional groups and skeletal structure. As a complementary technique to infrared (IR) spectroscopy, Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be instrumental in identifying key structural features.
The Raman spectrum of this compound would be expected to exhibit characteristic bands for its primary functional groups. The C-F bond, a strong and polar bond, typically shows a stretching vibration in the region of 1000-1400 cm⁻¹, though its intensity in Raman can be variable. The sulfonamide group (-SO₂NH₂) has several characteristic vibrations. The symmetric and asymmetric stretching modes of the S=O bonds are expected to appear around 1150 cm⁻¹ and 1350 cm⁻¹, respectively. The S-N stretching vibration would likely be found in the 800-950 cm⁻¹ region. Furthermore, the C-S bond stretch would contribute a signal, typically in the 600-800 cm⁻¹ range. The aliphatic ethane (B1197151) backbone would produce C-H stretching vibrations around 2800-3000 cm⁻¹ and various bending and rocking modes at lower wavenumbers.
Analysis of the Raman spectrum allows for the confirmation of the presence of these key functional groups and can also provide insights into the conformational state of the molecule in the solid or solution phase.
Table 1: Hypothetical Raman Spectroscopy Data for this compound
| Raman Shift (cm⁻¹) | Vibrational Assignment |
| ~2950 | C-H Stretching (CH₃ and CH₂) |
| ~1450 | C-H Bending (CH₃ and CH₂) |
| ~1340 | Asymmetric SO₂ Stretching |
| ~1160 | Symmetric SO₂ Stretching |
| ~1050 | C-F Stretching |
| ~920 | S-N Stretching |
| ~750 | C-S Stretching |
Note: This data is illustrative and based on typical vibrational frequencies for the respective functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound, as very few combinations of atoms will have the same exact mass. For this compound (C₂H₆FNO₂S), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass would provide strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 2: Illustrative High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂H₆FNO₂S |
| Theoretical Monoisotopic Mass | 143.00798 u |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Adduct | [M+H]⁺ |
| Theoretical [M+H]⁺ m/z | 144.01526 u |
| Hypothetical Measured [M+H]⁺ m/z | 144.01519 u |
| Mass Accuracy | < 1 ppm |
Note: The measured mass is hypothetical and serves to illustrate the principle of HRMS.
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of smaller ions (product ions). nationalmaglab.orgwikipedia.org The fragmentation pattern is highly characteristic of the precursor ion's structure. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to break the molecule apart at its weakest bonds.
The fragmentation of sulfonamides often follows predictable pathways. nih.govresearchgate.net Common fragmentation patterns for this compound would likely involve the loss of small neutral molecules such as sulfur dioxide (SO₂), the amino group (as NH₃ or a radical), or cleavage of the C-S or C-C bonds. For instance, a characteristic fragmentation would be the cleavage of the C-S bond, leading to the formation of an ion corresponding to the fluoroethane (B3028841) moiety and a neutral sulfonamide radical, or vice versa. The resulting product ion spectrum would provide a unique fingerprint to confirm the connectivity of the atoms within the molecule.
Table 3: Plausible MS/MS Fragmentation Pattern for the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Plausible Neutral Loss |
| 144.01526 | 97.04476 | NH₃ + SO |
| 144.01526 | 80.96966 | C₂H₄F• |
| 144.01526 | 64.95908 | NH₃ + SO₂ |
| 144.01526 | 47.03450 | SO₂NH₂• |
Note: This fragmentation data is based on general principles of sulfonamide fragmentation and is for illustrative purposes.
X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Determination
For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for its complete and unambiguous structural determination. The resulting crystal structure would reveal the precise geometry around the chiral carbon atom (if the material is enantiomerically pure and crystallizes accordingly), the conformation of the ethane backbone, and the bond lengths and angles of the sulfonamide group. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H and S=O groups, which dictate the crystal packing.
In the absence of a suitable single crystal, X-ray powder diffraction (XRPD) can be employed. nih.gov XRPD provides a diffraction pattern that is characteristic of the crystalline phase of the material. It is a powerful tool for identifying different polymorphic forms, which can have distinct physical properties. While XRPD does not typically provide the same level of structural detail as single-crystal XRD, it is crucial for characterizing the solid-state form of a compound.
Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.8 Å, b = 8.2 Å, c = 12.5 Å, β = 95° |
| Key Bond Lengths | C-F: ~1.38 Å, S=O: ~1.43 Å, C-S: ~1.78 Å, S-N: ~1.62 Å |
| Key Bond Angles | O-S-O: ~120°, C-S-N: ~107° |
Note: This data is hypothetical and represents plausible values for a small organic molecule.
Computational and Theoretical Chemistry Studies on 1 Fluoroethane 1 Sulfonamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are indispensable tools in modern chemistry, providing detailed insights into the geometric and electronic properties of molecules. walshmedicalmedia.com For a novel or sparsely studied compound like 1-fluoroethane-1-sulfonamide, these computational methods offer a powerful means to predict its behavior and characteristics at the molecular level.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Once the geometry of this compound is optimized, a detailed analysis of its internal coordinates—bond lengths, bond angles, and dihedral angles—can be performed. These parameters are fundamental to understanding the molecule's structure and reactivity.
The introduction of a fluorine atom at the alpha-carbon (the carbon bonded to the sulfur) is expected to have a significant impact on the local geometry compared to its non-fluorinated analog, ethanesulfonamide (B75362). The high electronegativity of fluorine will likely lead to a shortening of the C-F bond and a slight lengthening of the adjacent C-C and C-S bonds due to inductive effects. The S-N and S=O bond lengths are characteristic of sulfonamides and are crucial for their biological activity. mdpi.com
Table 1: Predicted Bond Lengths for this compound (Based on theoretical calculations of analogous molecules)
| Bond | Predicted Bond Length (Å) |
| C-F | 1.38 - 1.42 |
| C-C | 1.52 - 1.56 |
| C-S | 1.78 - 1.82 |
| S-N | 1.62 - 1.66 |
| S=O | 1.42 - 1.46 |
| N-H | 1.01 - 1.03 |
Table 2: Predicted Bond Angles for this compound (Based on theoretical calculations of analogous molecules)
| Angle | Predicted Bond Angle (°) |
| F-C-C | 108 - 112 |
| F-C-S | 107 - 111 |
| C-C-S | 110 - 114 |
| C-S-N | 106 - 110 |
| O-S-O | 118 - 122 |
| S-N-H | 114 - 118 |
Conformational Analysis and Energy Landscapes
Molecules with single bonds can rotate, leading to different spatial arrangements of atoms known as conformations. A conformational analysis of this compound would explore the potential energy surface associated with rotations around the C-C and C-S bonds. This analysis helps to identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them.
For the C-C bond, similar to ethane (B1197151), staggered conformations are expected to be more stable than eclipsed conformations due to reduced steric hindrance and torsional strain. youtube.com The presence of the bulky sulfonamide group and the electronegative fluorine atom will influence the rotational barrier.
Rotation around the C-S bond will also lead to different conformers. The relative orientations of the ethyl group and the nitrogen and oxygen atoms of the sulfonamide group will determine the stability of these conformers. Techniques like relaxed potential energy surface scans, where the dihedral angle of interest is systematically varied and the rest of the molecule's geometry is optimized at each step, are used to map out the energy landscape. The results of such an analysis are crucial for understanding the molecule's flexibility and how it might interact with other molecules, such as biological receptors.
Frontier Molecular Orbital (FMO) Analysis and Electronic Property Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and electronic properties of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations
The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. ijaers.com
For this compound, the HOMO is expected to be localized primarily on the sulfonamide group, specifically on the nitrogen and oxygen atoms, which have lone pairs of electrons. researchgate.net The LUMO, on the other hand, is likely to be distributed over the sulfonyl group and the adjacent carbon atom, reflecting the electron-withdrawing nature of the SO2 group. The introduction of the fluorine atom will lower the energy of both the HOMO and the LUMO due to its high electronegativity. The magnitude of this effect would be quantified by DFT calculations. nih.gov
Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Based on theoretical calculations of analogous molecules)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -7.0 to -8.0 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 5.0 to 7.0 |
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS), also known as the molecular electrostatic potential (MEP) map, provides a visual representation of the charge distribution in a molecule. ijaers.com It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The EPS is invaluable for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, and for predicting sites of electrophilic and nucleophilic attack. rsc.orgresearchgate.net
In the EPS map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the highly electronegative oxygen and fluorine atoms, as well as the nitrogen atom of the sulfonamide group. mdpi.com These regions are indicative of lone pairs of electrons and are likely sites for electrophilic attack or hydrogen bond donation. Conversely, regions of positive electrostatic potential (typically colored blue) are expected around the hydrogen atoms of the amino group and the ethyl group. These electropositive regions are susceptible to nucleophilic attack.
The fluorine atom, despite its high electronegativity, can exhibit complex electrostatic behavior. While the region around the fluorine atom is generally negative, a phenomenon known as a "σ-hole" can create a region of positive or less negative potential along the C-F bond axis, which can participate in certain types of interactions. mdpi.com The detailed features of the EPS map would provide crucial insights into how this compound might interact with its environment. The electrostatic potential can be sculpted by chemical modifications, such as fluorination, to influence molecular packing and interactions. beilstein-journals.orgresearchgate.net
Theoretical Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, offering insights that can aid in experimental characterization and structural elucidation.
Calculation of NMR Chemical Shifts (e.g., GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. For this compound, GIAO calculations, typically performed using Density Functional Theory (DFT), could predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N chemical shifts. Such a study would involve optimizing the molecular geometry of the compound and then computing the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide predicted chemical shifts that can be directly compared with experimental data.
A hypothetical data table of calculated NMR chemical shifts for this compound, based on a DFT/GIAO approach, might look as follows. It is crucial to note that the values presented here are illustrative and not based on actual published research.
Hypothetical Calculated NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (on CH₃) | Value |
| H (on CH) | Value |
| H (on NH₂) | Value |
| C (CH₃) | Value |
| C (CHF) | Value |
| F | Value |
| N | Value |
Note: These values are for illustrative purposes only and await experimental or computational verification.
Simulation of Vibrational Spectra (IR and Raman)
Computational methods can simulate the infrared (IR) and Raman spectra of this compound. This involves calculating the harmonic vibrational frequencies and their corresponding intensities. These calculations are typically performed at the DFT level of theory. The resulting theoretical spectra can help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches, S=O stretches, N-H bends, and the characteristic C-F stretch.
A hypothetical table of key calculated vibrational frequencies for this compound is presented below to illustrate the expected output of such a study.
Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | IR Intensity | Raman Activity |
|---|---|---|---|
| N-H asymmetric stretch | Value | Value | Value |
| N-H symmetric stretch | Value | Value | Value |
| C-H stretches | Value | Value | Value |
| S=O asymmetric stretch | Value | Value | Value |
| S=O symmetric stretch | Value | Value | Value |
| C-F stretch | Value | Value | Value |
| S-N stretch | Value | Value | Value |
Note: These values are for illustrative purposes only and await experimental or computational verification.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations could provide invaluable insights into the dynamic behavior of this compound in various environments, such as in aqueous solution or in a crystalline state. By simulating the movement of atoms over time, MD can reveal information about conformational flexibility, solvent interactions, and the formation of hydrogen bonds. For instance, simulations could explore the rotational barrier around the C-S bond and the preferred conformations of the sulfonamide group. Understanding the intermolecular interactions, particularly hydrogen bonding involving the -SO₂NH₂ group and the fluorine atom, is crucial for predicting its behavior in biological systems or as a material.
Reaction Mechanism Elucidation via Computational Transition State Search
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, theoretical studies could be employed to explore its reactivity. For example, the acidity of the N-H protons could be calculated to understand its potential for deprotonation. Furthermore, computational transition state searches could elucidate the mechanisms of reactions involving this compound, such as its synthesis or degradation pathways. By mapping the potential energy surface and identifying the transition state structures and their associated energy barriers, one can gain a detailed understanding of the kinetics and thermodynamics of these processes.
Reactivity and Mechanistic Investigations of 1 Fluoroethane 1 Sulfonamide
Acid-Base Properties and Protonation Equilibria of the Sulfonamide Moiety
The acidity of the sulfonamide group (-SO₂NH₂) in 1-fluoroethane-1-sulfonamide is a key determinant of its reactivity. The protons on the nitrogen atom are acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. The presence of a fluorine atom on the α-carbon is expected to further enhance this acidity through a negative inductive effect (-I effect).
The equilibrium for the deprotonation of the sulfonamide can be represented as follows:
CH₃CH(F)SO₂NH₂ ⇌ CH₃CH(F)SO₂NH⁻ + H⁺
The acidity of sulfonamides is often expressed by their pKa value. While no experimental pKa value for this compound has been reported, it is possible to estimate its acidity by comparison with related compounds. For instance, simple alkylsulfonamides have pKa values in the range of 10-11. The introduction of electronegative substituents significantly lowers the pKa. For example, trifluoromethanesulfonamide (B151150) (CF₃SO₂NH₂) is a much stronger acid. Given the high electronegativity of fluorine, it is anticipated that this compound will have a pKa lower than that of unsubstituted ethanesulfonamide (B75362), making it a moderately acidic compound.
Table 1: Estimated Acid-Base Properties of this compound in Comparison to Related Compounds
| Compound | Structure | Estimated pKa | Notes |
| Ethanesulfonamide | CH₃CH₂SO₂NH₂ | ~11 | Reference alkylsulfonamide. |
| This compound | CH₃CH(F)SO₂NH₂ | 9-10 | Estimated based on the -I effect of fluorine. |
| Trifluoromethanesulfonamide | CF₃SO₂NH₂ | ~6.4 | Demonstrates the strong acidifying effect of multiple fluorine atoms. |
Note: The pKa value for this compound is an estimation and requires experimental verification.
Protonation of the sulfonamide moiety can occur at either the nitrogen or one of the oxygen atoms of the sulfonyl group. In strongly acidic media, the oxygen atoms are generally considered the more basic sites, leading to the formation of a protonated species. This protonation would activate the sulfur center towards nucleophilic attack.
Nucleophilic Substitution Reactions at the Sulfur Center
The sulfur atom in this compound is electrophilic and thus susceptible to nucleophilic attack. This reactivity is central to the role of sulfonamides as intermediates in organic synthesis. Nucleophilic substitution at the sulfuryl center typically proceeds through a tetrahedral intermediate.
A general representation of this reaction is:
Nu⁻ + CH₃CH(F)SO₂NH₂ → [Nu-SO₂(NH₂)-CH(F)CH₃]⁻ → Nu-SO₂-CH(F)CH₃ + NH₂⁻
The facility of this reaction depends on the nature of the nucleophile (Nu⁻) and the reaction conditions. Strong nucleophiles are generally required. The amide group (-NH₂) is a relatively poor leaving group, and its departure can be facilitated by protonation under acidic conditions.
The synthetic routes described in patent literature for derivatives of this compound, such as the reaction with alkaline metal iodides, suggest that the sulfonamide moiety can undergo further transformations, although the specific details of the reaction mechanism at the sulfur center are not provided. google.com
Reactivity of the Fluoroethane (B3028841) Moiety
The hydrogen atom on the same carbon as the fluorine (the α-proton) is expected to be more acidic than a typical alkyl proton due to the electron-withdrawing effect of both the fluorine and the sulfonamide group. This could potentially allow for deprotonation at this position with a strong base, creating a carbanion that could participate in further reactions.
Elimination reactions (dehydrofluorination) to form an unsaturated sulfonamide are a possible, though likely challenging, reaction pathway that would require harsh conditions due to the strength of the C-F bond.
Investigation of Reaction Pathways and Kinetic Profiles
A detailed understanding of the reaction pathways and kinetic profiles for this compound is currently lacking in the scientific literature. To establish these, a series of experimental and computational studies would be necessary.
Potential Research Areas for Kinetic Studies:
Acid-catalyzed hydrolysis: Determining the rate law for the hydrolysis of the sulfonamide under acidic conditions would provide insight into the reaction mechanism, including whether it proceeds via an A-1 or A-2 type mechanism.
Nucleophilic substitution kinetics: Studying the reaction rates with a series of nucleophiles of varying strength and concentration would allow for the determination of the reaction order and provide evidence for either an Sₙ2-like or an addition-elimination mechanism at the sulfur center.
Computational modeling: Density Functional Theory (DFT) calculations could be employed to model the transition states and intermediates for various proposed reaction pathways, providing theoretical activation energies and reaction profiles.
Without experimental data, any discussion of kinetic profiles remains speculative.
Catalytic Reactivity and Potential as a Ligand in Coordination Chemistry Research
The sulfonamide group possesses potential as a ligand in coordination chemistry. The nitrogen and oxygen atoms of the sulfonamide moiety are potential donor sites for metal ions. Upon deprotonation, the resulting sulfonamidate anion can act as a mono- or bidentate ligand.
The coordination of metal ions to sulfonamides has been an active area of research, with applications in catalysis and medicinal chemistry. The specific coordination behavior of this compound with various metal centers has not been reported. However, based on studies of other sulfonamides, it can be postulated that it could form stable complexes with a range of transition metals.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Ions |
| Monodentate (N-coordination) | The deprotonated nitrogen atom coordinates to the metal center. | Cu(II), Zn(II), Co(II) |
| Bidentate (N,O-chelation) | The deprotonated nitrogen and one of the sulfonyl oxygen atoms coordinate to the same metal center, forming a chelate ring. | Ru(II), Rh(III), Pd(II) |
| Bridging | The sulfonamidate can bridge two metal centers. | Various |
The fluorine atom in the ligand backbone could influence the electronic properties and stability of the resulting metal complexes. This could, in turn, affect their catalytic activity or other properties. Further research is required to explore the synthesis, characterization, and catalytic potential of metal complexes derived from this compound.
Structural Modification and Derivative Chemistry of 1 Fluoroethane 1 Sulfonamide
Rational Design Principles for Novel 1-Fluoroethane-1-sulfonamide Derivatives
The design of novel derivatives of this compound is guided by established principles of medicinal and physical organic chemistry. The primary objectives of derivatization are to modulate the compound's physicochemical properties, such as lipophilicity, acidity, and metabolic stability, and to introduce new functionalities for targeted interactions.
Key Design Considerations:
Modulation of pKa: The acidity of the sulfonamide N-H bond is a critical determinant of its biological activity and solubility. Substitution on the nitrogen atom can significantly alter the pKa. Electron-withdrawing groups are expected to increase acidity, while electron-donating groups will decrease it.
Lipophilicity Tuning: The introduction of various substituents allows for the fine-tuning of the molecule's partition coefficient (logP). This is crucial for optimizing pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Introduction of Pharmacophoric Features: Specific functional groups known to interact with biological targets, such as hydrogen bond donors and acceptors, aromatic rings for π-stacking interactions, and charged moieties for electrostatic interactions, can be incorporated to direct the molecule towards a particular biological outcome.
Conformational Control: Modifications to the ethane (B1197151) backbone or the N-substituent can impose conformational constraints, locking the molecule into a specific bioactive conformation and potentially increasing its potency and selectivity.
Metabolic Blocking: The introduction of fluorine or other stable groups at metabolically labile positions can prevent enzymatic degradation, thereby increasing the in vivo half-life of the compound.
Synthesis and Characterization of N-Substituted this compound Analogs
The most direct approach to derivatizing this compound is through substitution at the sulfonamide nitrogen. The synthesis of N-substituted analogs generally proceeds via the reaction of 1-fluoroethane-1-sulfonyl chloride with a primary or secondary amine. researchgate.net This versatile reaction allows for the introduction of a wide array of substituents.
A general synthetic scheme is as follows:
CH₃CHFSO₂Cl + R¹R²NH → CH₃CHFSO₂NR¹R² + HCl
Where R¹ and R² can be hydrogen, alkyl, aryl, or heterocyclic groups. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. mdpi.com
Table 1: Representative N-Substituted this compound Analogs and Their Predicted Properties
| Derivative Name | R¹ | R² | Predicted logP | Predicted pKa |
| N-Methyl-1-fluoroethane-1-sulfonamide | H | CH₃ | 0.8 | ~10.5 |
| N-Phenyl-1-fluoroethane-1-sulfonamide | H | C₆H₅ | 2.1 | ~9.2 |
| N,N-Dimethyl-1-fluoroethane-1-sulfonamide | CH₃ | CH₃ | 1.0 | N/A |
| N-(4-Chlorophenyl)-1-fluoroethane-1-sulfonamide | H | C₆H₄Cl | 2.8 | ~8.8 |
| N-(Pyridin-2-yl)-1-fluoroethane-1-sulfonamide | H | C₅H₄N | 1.2 | ~8.5 |
Note: The predicted values are estimations based on general chemical principles and may vary from experimental data.
Modifications to the Ethane Chain: Introduction of Additional Fluorine Atoms or Alkyl Groups
Altering the substitution pattern on the ethane backbone of this compound offers another avenue for creating structural diversity. The introduction of additional fluorine atoms or various alkyl groups can significantly impact the molecule's electronic properties, steric profile, and metabolic stability.
Introduction of Additional Fluorine Atoms:
The synthesis of polyfluorinated ethane sulfonamides can be challenging. Direct fluorination of the parent sulfonamide with elemental fluorine is often aggressive and can lead to a mixture of products and degradation. researchgate.net More controlled methods, such as the use of electrophilic fluorinating agents on a suitable precursor, may be employed. For example, the fluorination of a corresponding enolate or silyl (B83357) enol ether could potentially introduce a second fluorine atom at the α-position.
Introduction of Alkyl Groups:
The introduction of alkyl groups on the ethane chain would likely require a multi-step synthetic approach starting from a different precursor. For instance, the synthesis could begin with a substituted bromoalkane which is then converted to the corresponding sulfonyl chloride and subsequently to the sulfonamide.
Table 2: Potential Ethane Chain-Modified Derivatives of this compound
| Derivative Name | Modification | Predicted Impact on Properties |
| 1,1-Difluoroethane-1-sulfonamide | Additional fluorine at C1 | Increased acidity of C-H bonds, altered conformational preference |
| 1-Fluoro-2-methylethane-1-sulfonamide | Methyl group at C2 | Increased lipophilicity, potential for steric interactions |
| 1,2,2-Trifluoroethane-1-sulfonamide | Two additional fluorine atoms at C2 | Significant increase in lipophilicity and metabolic stability |
Exploration of Cyclic and Acyclic Derivatives of this compound
The incorporation of the this compound motif into cyclic or more complex acyclic structures can lead to derivatives with novel pharmacological profiles.
Cyclic Derivatives:
Cyclic sulfonamides, also known as sultams, are an important class of heterocyclic compounds. The synthesis of a cyclic derivative incorporating the this compound backbone could be envisioned through intramolecular cyclization of a suitable precursor. For example, a molecule containing the 1-fluoro-1-sulfonyl chloride moiety and a distal nucleophile, such as an amine or alcohol, could potentially cyclize to form a sultam. Such cyclic structures can exhibit constrained conformations, which can be beneficial for receptor binding. nih.gov
Acyclic Derivatives:
More complex acyclic derivatives can be synthesized by attaching the this compound unit to other molecular scaffolds. This can be achieved by using a functionalized N-substituted analog as a building block in further synthetic transformations. For instance, an N-(4-aminophenyl)-1-fluoroethane-1-sulfonamide could be further derivatized at the amino group to create larger, more complex molecules.
Systematic Investigation of Structure-Reactivity Relationships within this compound Derivatives
A systematic investigation of the structure-reactivity relationships (SRR) of this compound derivatives is essential for understanding how structural modifications influence their chemical behavior and, by extension, their biological activity.
Key Parameters for SRR Studies:
Hammett Analysis: For N-aryl substituted derivatives, a Hammett plot can be constructed by correlating a reaction rate or equilibrium constant with the Hammett substituent constant (σ). This provides quantitative insight into the electronic effects of the substituents on the reactivity of the sulfonamide group.
pKa Determination: The acidity of the sulfonamide N-H is a key parameter that can be experimentally determined by potentiometric titration or UV-Vis spectroscopy. Correlating pKa with structural modifications provides a direct measure of the electronic influence of the substituents.
Kinetic Studies: The rates of reaction for various derivatives can be measured to assess their chemical reactivity. For example, the rate of hydrolysis of the sulfonyl group under different pH conditions can provide information about the stability of the derivatives.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the derivatives, providing insights into parameters such as bond dissociation energies, atomic charges, and molecular orbital energies. These computational data can be correlated with experimental observations to build a comprehensive SRR model.
By systematically synthesizing and analyzing a library of this compound derivatives, a deeper understanding of the interplay between their structure and reactivity can be achieved, paving the way for the rational design of novel compounds with tailored properties for a wide range of applications.
Advanced Chemical Applications and Functional Materials Research
Investigation of Fluorinated Sulfonamides in Electrolyte Systems for Energy Storage Devices
The pursuit of safer and more efficient energy storage devices, particularly lithium-ion batteries, has driven research into novel electrolyte components. Fluorinated sulfonamides, including structures analogous to 1-fluoroethane-1-sulfonamide, are being investigated as promising electrolyte solvents or co-solvents. google.comgoogle.com The primary advantage of using these compounds lies in their ability to suppress the anodic dissolution of aluminum current collectors, a common issue with sulfonimide-based conductive salts like Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). google.comnih.gov
Research has shown that fluorinated sulfonamides can be used either as the sole electrolyte solvent or as a co-solvent with standard non-fluorinated organic carbonates like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC). google.comgoogle.com Their compatibility with existing commercial battery chemistries is a significant advantage. google.com The incorporation of these fluorinated compounds helps in the formation of a stable solid-electrolyte interphase (SEI) on the electrode surfaces, which is crucial for long-term cycling stability. nih.govnih.gov Studies on related fluorinated solvents have demonstrated improved rate capabilities and higher coulombic efficiency in lithium-sulfur and Li-O2 batteries. nih.govnih.govacs.org
| Benefit of Fluorinated Sulfonamides in Electrolytes | Mechanism/Effect | Relevant Ion/Component |
| Increased Battery Safety | Enables use of thermally and chemically stable sulfonimide salts (e.g., LiTFSI) instead of less stable LiPF6. google.com | Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) |
| Corrosion Inhibition | Suppresses the anodic dissolution of the aluminum current collector. google.comgoogle.com | Aluminum (Al) |
| Enhanced Stability | Promotes the formation of a robust and stable solid-electrolyte interphase (SEI) on electrodes. nih.govnih.gov | Lithium Ions (Li+) |
| Improved Performance | Can lead to higher ionic conductivity and better cycling stability. google.comnih.gov | Electrolyte System |
| Versatility | Usable as a primary solvent or as a co-solvent with conventional carbonate solvents. google.comgoogle.com | Ethylene Carbonate (EC), Dimethyl Carbonate (DMC) |
Research into the Catalytic Potential of this compound in Organic Transformations
The sulfonamide functional group is a key feature in a variety of organocatalysts. Research has explored the use of bifunctional sulfonamides to catalyze asymmetric reactions, such as conjugate additions and aldol (B89426) reactions. nih.govnih.gov These catalysts typically operate through hydrogen bond donation to activate an electrophile, while a basic moiety on the catalyst activates the nucleophile. nih.gov
While direct catalytic applications of this compound are not extensively documented, its structure suggests potential in this field. The acidic proton on the sulfonamide nitrogen can participate in hydrogen bonding, a critical interaction in many organocatalytic cycles. nih.gov The presence of the electron-withdrawing 1-fluoroethyl group would modulate the acidity of this proton, potentially tuning the catalytic activity and selectivity of the molecule.
Furthermore, derivatives of sulfonamides are used in a range of catalytic C-H functionalization and bond-forming reactions. acs.orgacs.org For instance, methods have been developed for the calcium triflimide-mediated activation of sulfonyl fluorides for sulfonamide synthesis, indicating the reactivity of the sulfonyl group under catalytic conditions. acs.org Theoretical studies on the oxidative sulfamidation of alkenes highlight the different reaction pathways influenced by the electronic nature of the sulfonamide, with fluorinated variants like triflamide showing distinct reactivity compared to non-fluorinated analogues. mdpi.comnih.gov This suggests that the fluorine atom in this compound could play a significant role in directing the outcome of catalytic transformations.
Exploration of this compound as a Building Block in Complex Organic Synthesis
Fluorinated molecules are of immense interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as altered lipophilicity, metabolic stability, and binding affinity. beilstein-journals.orgenamine.net Organic compounds containing a sulfonamide group are also a cornerstone of pharmaceuticals. ekb.egnih.gov Consequently, this compound, which combines both a fluorine atom and a sulfonamide group, represents a valuable and versatile building block for the synthesis of complex, high-value molecules. uschemfine.com
The synthesis of sulfonamides can be achieved through various methods, including the reaction of sulfonyl chlorides with amines or the palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate followed by treatment with an amine. ekb.egorganic-chemistry.org The stability of the C-F bond and the reactivity of the sulfonamide group allow for selective transformations at other parts of a molecule containing the this compound moiety.
Its utility as a building block stems from its bifunctional nature. The sulfonamide group can be N-alkylated or N-arylated, while the fluoroethane (B3028841) part provides a stable fluorinated motif. organic-chemistry.org This allows for the modular construction of novel drug candidates and functional materials. uschemfine.com The introduction of the 1-fluoroethyl-sulfonamide fragment into a larger molecule can significantly impact its physicochemical and biological properties, a strategy often employed in drug discovery to optimize lead compounds. beilstein-journals.orgenamine.net
| Synthetic Strategy Involving Sulfonamides | Description | Key Reagents/Intermediates |
| Classical Synthesis | Reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ekb.eg | Sulfonyl chloride, Amine |
| From Thiols | In-situ oxidation and chlorination of thiols, followed by reaction with an amine. ekb.egsci-hub.se | Thiol, Oxidizing/Chlorinating Agent |
| Palladium-Catalyzed Coupling | Coupling of aryl iodides with a sulfur dioxide surrogate (DABSO), followed by oxidative amination. organic-chemistry.org | Aryl iodide, DABSO, Amine, Oxidant |
| From Organometallics | Reaction of Grignard or organolithium reagents with a sulfinylamine reagent. acs.orgorganic-chemistry.org | Grignard Reagent, t-BuONSO |
| SuFEx Click Chemistry | Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions to couple amines with sulfonyl fluorides or related species. nih.gov | Sulfonyl fluoride (SO₂F₂), Amine |
Studies on the Self-Assembly and Supramolecular Interactions of Fluorinated Sulfonamides
The ability of molecules to self-assemble into ordered supramolecular structures is fundamental to the development of advanced functional materials. This process is governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Both the sulfonamide group and fluorinated alkyl chains are known to strongly influence these interactions.
The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). nih.gov This directional and specific interaction is a powerful tool for programming the self-assembly of molecules into well-defined architectures like sheets, tapes, or helices. The crystal structure of related N-alkylated perfluorooctanesulfonamides reveals significant hydrogen bonding and a high rotational barrier around the S-N bond, which dictates the molecular conformation and packing in the solid state. nih.gov
The 1-fluoroethyl group introduces fluorinated segments into the molecule. Perfluoroalkyl chains are known to exhibit unique "fluorous" interactions and can lead to phase segregation from hydrocarbon domains, driving the self-assembly of fluorinated amphiphiles in solution. researchgate.net While this compound is not highly fluorinated, the presence of the C-F bond can still influence intermolecular interactions and packing. The combination of strong hydrogen bonding from the sulfonamide group and the specific interactions imparted by the fluoroalkyl moiety suggests that this compound and its derivatives could be designed to form complex and functional supramolecular materials.
Emerging Trends and Future Research Directions for 1 Fluoroethane 1 Sulfonamide
The field of fluorinated sulfonamides is undergoing rapid evolution, driven by the unique chemical and physical properties imparted by fluorine atoms. researchgate.net While research has broadly encompassed a diverse range of these molecules, 1-fluoroethane-1-sulfonamide stands as a compound of growing interest. Its future exploration is poised to benefit from cutting-edge advancements in chemical science and technology. This article outlines the emerging trends and future research directions focused specifically on this promising, yet under-explored, chemical entity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-fluoroethane-1-sulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution between ethanesulfonyl chloride derivatives and fluorinated amines. For example, sulfonyl chlorides react with primary amines (e.g., methylamine) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature, using triethylamine as a base to neutralize HCl byproducts. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 sulfonyl chloride:amine) and inert atmospheres to prevent hydrolysis .
- Key Data :
| Condition | Yield (%) | Selectivity |
|---|---|---|
| THF, 0°C → RT, Et₃N | 78 | High |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine incorporation (δ ~ -120 ppm for C-F), while ¹H NMR identifies sulfonamide protons (δ 2.8–3.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ = 154.03 g/mol).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Stability studies involve accelerated degradation tests (40°C/75% RH for 6 months). Hydrolysis is the primary degradation pathway, mitigated by storing the compound at -20°C in desiccated, amber vials .
Advanced Research Questions
Q. How can contradictory data on reaction byproducts be resolved during sulfonamide synthesis?
- Methodology : Contradictions often arise from competing nucleophilic pathways (e.g., amine vs. solvent). Kinetic studies using stopped-flow spectroscopy can identify intermediate species and rate-determining steps. For example, side reactions with THF (e.g., ring-opening) are minimized by switching to dichloromethane or lowering reaction temperatures .
- Case Study : A 15% yield reduction due to N-alkylation byproducts was resolved by replacing primary amines with sterically hindered secondary amines .
Q. What mechanistic insights explain this compound’s selectivity in enzyme inhibition studies?
- Methodology : Molecular docking simulations (e.g., AutoDock Vina) reveal hydrogen bonding between the sulfonamide group and catalytic residues (e.g., Asp25 in HIV-1 protease). Fluorine’s electronegativity enhances binding affinity by polarizing adjacent C-S bonds, as shown in free-energy perturbation (FEP) calculations .
Q. How do pH and solvent polarity affect the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodology : pH-dependent kinetic studies (pH 3–10) in buffered aqueous-organic mixtures (e.g., DMSO/water) demonstrate optimal SNAr reactivity at pH 7–8, where the sulfonamide group is deprotonated, enhancing nucleophilicity. Solvent polarity (measured by ET(30) scale) correlates with reaction rate acceleration in polar aprotic solvents .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodology : Quality-by-design (QbD) approaches include:
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression.
- Design of Experiments (DoE) : Central composite design optimizes parameters (e.g., temperature, stirring rate).
- Statistical Analysis : Multivariate regression identifies critical process parameters (CPPs) affecting purity .
Data Contradiction and Validation
Q. How to address discrepancies between computational predictions and experimental binding affinities?
- Methodology :
Validate force fields : Compare MM/GBSA vs. explicit solvent MD simulations.
Experimental Cross-Check : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS).
Crystallography : X-ray structures of enzyme-inhibitor complexes resolve steric clashes not modeled in silico .
Q. Why do NMR spectra show unexpected peaks despite high HPLC purity?
- Methodology :
- Impurity Profiling : LC-MS/MS identifies trace isomers (e.g., regioisomeric sulfonamides).
- Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes conformational isomers (e.g., rotamers) from impurities .
Tables for Key Findings
| Application | Key Insight | Reference |
|---|---|---|
| Enzyme Inhibition | Fluorine enhances binding via polarization of C-S bond | |
| Synthetic Yield | THF/Et₃N system maximizes yield (78%) | |
| Stability | Hydrolysis half-life: 12 months at -20°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
